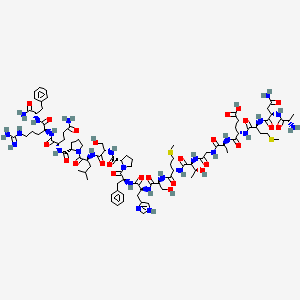methyl})amine CAS No. 1154165-82-8](/img/structure/B1518538.png)
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Vue d'ensemble
Description
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine, or EPPM, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. EPPM is an amine, and its structure consists of an ethyl group linked to a phenyl ring, which is in turn linked to a pyridine ring. EPPM is a relatively new molecule, and its properties and potential applications are still being explored.
Applications De Recherche Scientifique
Drug Synthesis and Development
This compound serves as a crucial synthon in the synthesis of drugs due to its imidazole moiety, which is a five-membered heterocyclic ring with significant pharmacological importance . Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of the pyridinyl group may further enhance these properties, making it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Antioxidant Potential
Compounds containing the imidazole ring have shown good scavenging potential in antioxidant assays . Ethyl({4-(propan-2-yl)phenylmethyl})amine could be investigated for its antioxidant capabilities, potentially contributing to the treatment of oxidative stress-related diseases.
Anti-Inflammatory Applications
Imidazole derivatives are reported to exhibit anti-inflammatory effects . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological feature in many chronic diseases, including arthritis and cardiovascular diseases.
Anticancer Research
The structural features of this compound suggest potential applications in anticancer research. Imidazole-containing compounds like imatinib have been used to treat leukemia by inhibiting tyrosine kinases . Research into the anticancer properties of Ethyl({4-(propan-2-yl)phenylmethyl})amine could lead to the development of novel cancer therapies.
Neurological Disorders
Amines are fundamental in the synthesis of neurotransmitters and neuromodulators. The compound’s amine group could be pivotal in synthesizing molecules that mimic or modulate neurotransmitter activity, offering potential applications in treating neurological disorders .
Hepatic Fibrosis Treatment
Compounds with pyridine moieties have been shown to inhibit collagen synthesis in hepatic fibrosis models . Ethyl({4-(propan-2-yl)phenylmethyl})amine could be studied for its effectiveness in treating hepatic fibrosis by targeting hepatic stellate cells responsible for collagen deposition.
Antimicrobial Agents
The imidazole core is known to possess antimicrobial properties. This compound could be utilized to develop new antimicrobial agents that might be effective against drug-resistant strains of bacteria and other pathogens .
Propriétés
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)






![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)